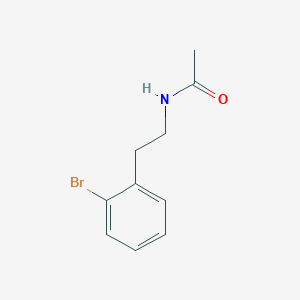

N-(2-bromophenethyl)acetamide

Descripción general

Descripción

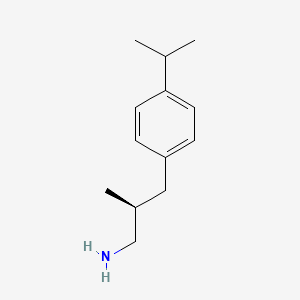

N-(2-bromophenethyl)acetamide is a chemical compound with the molecular formula C10H12BrNO . It is also known by other names such as Acetanilide, 2’-bromo-; 2’-Bromoacetanilide; 2-Bromo-N-acetylaniline; o-Bromoacetanilide .

Molecular Structure Analysis

The molecular structure of N-(2-bromophenethyl)acetamide can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is VOBKUOHHOWQHFZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Dibromohydration Synthesis : N-(2-bromophenethyl)acetamide is used in the dibromohydration of N-(2-alkynylaryl)acetamide, a process significant in organic chemistry for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).

- Pharmacological Assessment : It is also a component in the synthesis of new pharmacological agents, specifically those with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Analysis

- Chemoselective Acetylation : N-(2-bromophenethyl)acetamide is involved in the chemoselective acetylation of 2-aminophenol, a crucial step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

- Density Functional Theory Study : It plays a role in the density functional theory study of acetamide derivatives as anti-HIV drugs, helping understand their interaction with biological molecules (Oftadeh, Mahani, & Hamadanian, 2013).

Biological and Environmental Applications

- Synthesis of Anticonvulsant Agents : Its derivatives are synthesized for potential use as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

- Antimicrobial Activity : N-(2-bromophenethyl)acetamide derivatives have shown efficacy in antimicrobial activities (Fahim & Ismael, 2019).

- Synthesis of Schiff Bases : It is used in the synthesis of Schiff bases and Thiazolidinone derivatives, with applications in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).

Thermodynamic Studies

- Thermodynamic Properties : Extensive thermodynamic studies of acetamide and its derivatives, including N-(2-bromophenethyl)acetamide, provide insights into their phase behavior and molecular interactions (Štejfa, Chun, Pokorný, Fulem, & Růžička, 2020).

Cross-Coupling Applications

- Suzuki‐Miyaura Cross‐Coupling : Utilized in the preparation of 2′‐Vinylacetanilide through Suzuki‐Miyaura cross-coupling, demonstrating its utility in organic synthesis (Cottineau, Kessler, & O’Shea, 2006).

Antimicrobial and Antiviral Research

- Antiviral Activity : Derivatives of N-(2-bromophenethyl)acetamide exhibit anticytomegalovirus activity, underlining their potential in antiviral research (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Environmental Applications

- Acetaminophen Degradation : Its derivatives are used in the degradation of acetaminophen, a common pharmaceutical compound, through photocatalytic processes (Tao, Liang, Zhang, & Chang, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSUNRPCFIIDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenethyl)acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)

![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)